molecular formula C16H25NO B337490 N-(2,5-dimethylphenyl)-2-ethylhexanamide

N-(2,5-dimethylphenyl)-2-ethylhexanamide

Cat. No.: B337490
M. Wt: 247.38 g/mol
InChI Key: DTOICEAICUKOKO-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-ethylhexanamide is a synthetic amide compound characterized by a 2-ethylhexanamide backbone attached to a 2,5-dimethyl-substituted phenyl ring. The 2,5-dimethylphenyl group is a recurring motif in compounds demonstrating potent PET inhibition, as seen in structurally related hydroxynaphthalene-carboxamides . The ethylhexanamide chain likely contributes to lipophilicity, which influences membrane permeability and target interaction, though its specific role requires further investigation.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18)

InChI Key

DTOICEAICUKOKO-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of N-(2,5-dimethylphenyl)-2-ethylhexanamide can be contextualized by comparing it to analogs with variations in substituent positions, electronic properties, and amide backbones. Below is a detailed analysis based on evidence from agrochemical and synthetic studies.

Substituent Position and Electronic Effects

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
    This compound exhibits strong PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts. The 2,5-dimethyl substitution on the phenyl ring enhances lipophilicity and steric compatibility with photosystem II (PSII) binding sites. Electron-donating methyl groups at the 2,5-positions likely stabilize interactions via hydrophobic forces .

    • Comparison : The shared 2,5-dimethylphenyl group suggests similar steric and electronic contributions in this compound. However, replacing the hydroxynaphthalene-carboxamide with 2-ethylhexanamide may reduce PET inhibition efficacy due to differences in hydrogen-bonding capacity and aromatic stacking.
  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
    This analog demonstrates comparable PET inhibition (IC50 ~10 µM) but differs in substituent symmetry (3,5- vs. 2,5-dimethyl). The meta-substitution pattern may alter binding orientation in PSII, highlighting the critical role of substituent positioning .

Amide Backbone Modifications

  • N-(2,6-Dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide (): This compound features a piperidinecarboxamide backbone and 2,6-dimethylphenyl group.
  • N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide (): A methanimidamide derivative with 2,4-dimethylphenyl substitution.

Agrochemical Analogs with Varied Substituents

  • Alachlor (N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide) (): A chloroacetamide herbicide with 2,6-diethylphenyl and methoxymethyl groups. The electron-withdrawing chlorine and methoxy groups enhance electrophilicity, enabling covalent binding to target proteins. In contrast, the 2,5-dimethylphenyl group in the target compound relies on non-covalent interactions .
  • Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridine-3-carboxamide) (): This herbicide combines fluorinated phenyl and pyridine rings for enhanced lipophilicity and UV stability. Fluorine substituents increase electron-withdrawing effects, which may improve binding kinetics compared to methyl groups .

Structural and Functional Data Table

Compound Name Substituent Positions Amide Backbone Key Activity/Property Reference
This compound 2,5-dimethylphenyl 2-ethylhexanamide Lipophilicity (inferred) N/A
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl 3-hydroxynaphthalene-carboxamide PET inhibition (IC50 ~10 µM)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl 3-hydroxynaphthalene-carboxamide PET inhibition (IC50 ~10 µM)
Alachlor 2,6-diethylphenyl Chloroacetamide Herbicidal (ACCase inhibition)
N-(2,6-Dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide 2,6-dimethylphenyl Piperidinecarboxamide Steric hindrance (inferred)

Key Research Findings and Implications

  • Substituent Position : The 2,5-dimethyl configuration optimizes PET inhibition in hydroxynaphthalene-carboxamides by balancing lipophilicity and steric accessibility . This suggests that this compound may exhibit favorable membrane penetration but requires evaluation for target-specific interactions.
  • Electronic Effects : Methyl groups are electron-donating, which may weaken interactions with electron-deficient binding pockets compared to fluorine-substituted analogs (e.g., diflufenican) .

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